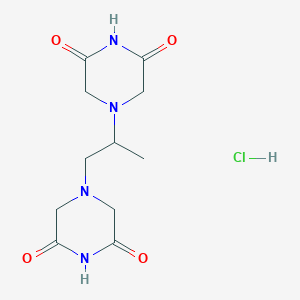

Razoxane hydrochloride

Description

Properties

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFMNMPSIYHKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383294-26-5 | |

| Record name | Razoxane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383294265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of razoxane hydrochloride involves the reaction of ethylenediaminetetraacetic acid with phosgene to form the intermediate bis(chloroformate) ester. This intermediate is then reacted with piperazine to yield the bis-dioxopiperazine structure. The final product is obtained by hydrochloride salt formation .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Razoxane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.

Reduction: Reduction reactions can modify the bis-dioxopiperazine structure, potentially altering its biological activity.

Substitution: Substitution reactions involving the piperazine rings can yield derivatives with different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various alkylating or acylating agents in the presence of suitable catalysts.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with potential changes in biological activity.

Reduction: Reduced forms of this compound with modified pharmacological properties.

Substitution: Derivatives with different substituents on the piperazine rings, potentially leading to new therapeutic applications.

Scientific Research Applications

Prevention of Chemotherapy-Induced Cardiotoxicity

Razoxane is most notably utilized to mitigate cardiotoxicity associated with anthracycline chemotherapy, such as doxorubicin. Clinical studies have demonstrated that dexrazoxane significantly reduces the incidence of heart failure in patients undergoing treatment for various cancers, including breast cancer and sarcoma.

- Mechanism of Action : Razoxane acts by chelating iron, thereby inhibiting the formation of toxic iron-anthracycline complexes that lead to cardiomyopathy. This mechanism has been substantiated through numerous clinical trials that show a marked decrease in cardiac events among patients treated with dexrazoxane compared to those who did not receive it .

| Study Type | Patient Population | Outcome Measure | Results |

|---|---|---|---|

| Randomized Controlled Trial | Women with metastatic breast cancer | Incidence of heart failure | 90% risk reduction in CHF |

| Observational Study | Patients receiving doxorubicin | Left ventricular ejection fraction (LVEF) | Significant preservation of LVEF |

| Meta-analysis | Various cancer types | Overall cardiac events | Risk reduction = 0.35 (P<0.00001) |

Treatment of Extravasation Injuries

Razoxane is also approved for treating extravasation injuries caused by anthracycline administration. This application is crucial as extravasation can lead to severe tissue damage.

- Clinical Findings : In a study involving 80 patients, the administration of dexrazoxane post-extravasation resulted in a 98% efficacy rate in preventing ulceration, allowing most patients to continue their chemotherapy without significant delays .

Antineoplastic Properties

Razoxane has been investigated for its direct anticancer effects. Initial studies indicated potential antitumor activity against various malignancies, including leukemias and lymphomas.

- Cytotoxicity Studies : Preclinical studies have shown that razoxane exhibits cytotoxic effects against certain tumor cell lines, suggesting its potential role as a chemotherapeutic agent. However, its use as a standalone treatment remains limited due to concerns regarding its carcinogenic potential .

Psoriasis Treatment

Research has explored the use of razoxane in treating psoriasis due to its immunosuppressive properties. The results are preliminary and require further investigation to establish efficacy and safety profiles .

Genotoxicity Concerns

Despite its therapeutic benefits, razoxane's safety profile raises concerns regarding genotoxicity and carcinogenicity observed in animal studies. These findings necessitate careful consideration when prescribing the drug, particularly in long-term treatment scenarios .

Mechanism of Action

Razoxane hydrochloride is closely related to dexrazoxane, the dextro-enantiomer of razoxane. Both compounds share similar biological properties, including antitumor effects, G2/M cell cycle block, and myelosuppression as dose-limiting toxicity . dexrazoxane is primarily used for its cardioprotective effects in patients undergoing anthracycline chemotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2,6-dioxopiperazine) Derivatives

Razoxane belongs to a class of bis(2,6-dioxopiperazine) compounds, which share a core structure but differ in stereochemistry and substituents. Key analogs include:

Dexrazoxane Hydrochloride (ICRF-187)

- Structure : The (+)-enantiomer of razoxane .

- Mechanism : Similar iron-chelating and Topo II inhibitory activity but with enhanced cardioprotective efficacy .

- Clinical Use : FDA-approved to prevent doxorubicin-induced cardiomyopathy .

- Key Finding : Demonstrates enantiomer-specific advantages in reducing cardiotoxicity without compromising antineoplastic effects .

ICRF-193

- Structure : A methyl-substituted derivative of razoxane.

- Mechanism : The most potent Topo II inhibitor in the class (IC₅₀ = 2 µM vs. 13 µM for razoxane) but lacks Topo I inhibition .

- Clinical Use : Investigational; preclinical studies highlight its superior antimetastatic activity .

MST-16

Table 1: Comparative Potency of Bis(2,6-dioxopiperazine) Derivatives

Functional Analogs: Iron Chelators and Topo II Inhibitors

Fe-EDTA and Fe-EDTA-Bisamide

- Mechanism : Iron-chelating agents that reduce ROS generation but lack Topo II inhibition .

- Key Difference : Razoxane and dexrazoxane hydrolyze into active metabolites that combine iron chelation with Topo II inhibition, offering dual therapeutic benefits .

DTIC and Triazenes

- Mechanism : Antimetastatic agents that require administration before tumor implantation.

- Key Difference : Razoxane is effective even post-metastasis, likely due to Topo II inhibition .

Aclarubicin and Merbarone

Clinical and Preclinical Research Findings

Antitumor Efficacy

- Razoxane: Reduced daunomycin toxicity in mice (Table II, ). Enhanced antitumor activity when combined with cimetidine, likely due to altered pharmacokinetics . Mixed clinical outcomes: Improved survival in sarcoma models but reduced survival in head/neck cancer with radiotherapy .

Dexrazoxane :

Limitations and Adverse Effects

- Razoxane: Bone marrow suppression and immunosuppression in mice; variable clinical efficacy .

- ICRF-193: Limited clinical data despite high preclinical potency .

Biological Activity

Razoxane hydrochloride, also known as ICRF-159 or dexrazoxane, is a member of the bis-dioxopiperazine class of compounds. Initially developed in the 1960s, it has garnered attention for its diverse biological activities, particularly in oncology and cardioprotection. This article explores the mechanisms, clinical applications, and research findings related to the biological activity of this compound.

Razoxane functions primarily as a topoisomerase II inhibitor , which is crucial for DNA replication and repair. By inhibiting this enzyme, razoxane disrupts the cell cycle, particularly affecting dividing cells by arresting them in prophase and early metaphase . Additionally, it serves as an intracellular ion chelator, effectively reducing the formation of reactive oxygen species (ROS) and mitigating oxidative stress associated with certain chemotherapeutic agents like doxorubicin .

Biological Activities

- Antineoplastic Activity : Razoxane exhibits significant antitumor properties. It has been shown to inhibit tumor growth by blocking angiogenesis and metastasis, making it a valuable agent in cancer treatment .

- Cardioprotection : One of the most notable applications of razoxane is its cardioprotective effect when administered alongside anthracyclines. It reduces cardiotoxicity by chelating free iron, which is implicated in oxidative damage to cardiac cells .

- Immunosuppressive Properties : Razoxane also demonstrates immunosuppressive effects, which could be beneficial in certain therapeutic contexts .

Pharmacokinetics

The pharmacokinetic profile of razoxane reveals important details about its absorption, distribution, metabolism, and excretion:

Clinical Applications

Razoxane has been utilized in various clinical settings:

- Cancer Therapy : It is commonly used to mitigate the side effects of anthracycline-based chemotherapy regimens.

- Psoriasis Treatment : Razoxane has shown efficacy in treating psoriasis due to its cytostatic properties .

Case Studies and Research Findings

Numerous studies have highlighted the efficacy and safety profile of razoxane:

- Clinical Trials on Cardioprotection : A study demonstrated that patients receiving doxorubicin with razoxane experienced significantly reduced instances of cardiomyopathy compared to those receiving doxorubicin alone .

- Antitumor Efficacy : In preclinical models, razoxane has shown promise in reducing tumor sizes in various cancers, including breast cancer and sarcomas .

- Immunosuppressive Effects : Research indicates that razoxane can effectively suppress lymphocyte proliferation, which may be beneficial in managing autoimmune conditions or preventing graft rejection post-transplantation .

Q & A

Q. What are the primary molecular mechanisms of Razoxane hydrochloride as an antineoplastic agent, and how can they be experimentally validated?

this compound exhibits dual mechanisms: (1) inhibition of topoisomerase II, disrupting DNA repair and replication in cancer cells, and (2) iron chelation, preventing doxorubicin-induced cardiotoxicity by reducing reactive oxygen species (ROS) from iron-doxorubicin complexes. To validate these mechanisms:

- Topoisomerase II inhibition : Use in vitro enzyme activity assays (e.g., decatenation of kinetoplast DNA) and measure DNA damage via comet assays or γ-H2AX foci quantification .

- Iron chelation : Employ spectrophotometric methods to detect iron-binding capacity or ROS scavenging in cardiomyocyte models treated with doxorubicin .

Q. What preclinical models are most relevant for evaluating this compound’s antitumor and antiangiogenic properties?

- Antitumor activity : Use syngeneic murine models (e.g., Lewis lung carcinoma) to assess primary tumor growth inhibition and metastasis suppression via histological analysis of tumor margins and lung nodule counts .

- Antiangiogenic effects : Employ chick chorioallantoic membrane (CAM) assays or endothelial cell tube formation assays to quantify vascular disruption .

Q. What are the key pharmacokinetic parameters to monitor in this compound studies, and what analytical techniques are recommended?

Critical parameters include plasma half-life, bioavailability, and tissue distribution. Analytical methods:

- Liquid chromatography-mass spectrometry (LC-MS) : For quantification in biological matrices due to Razoxane’s polar structure .

- Radiolabeled tracing : Use C-labeled Razoxane to study metabolic pathways and excretion profiles in animal models .

Advanced Research Questions

Q. How should researchers address contradictory clinical outcomes when combining Razoxane with radiotherapy across different cancer types?

Contradictory results (e.g., improved metastasis control vs. reduced survival in lung cancer) require:

- Stratified post-hoc analysis : Evaluate patient subgroups based on prognostic factors (e.g., age, tumor stage) to identify confounding variables .

- Mechanistic synergy testing : Use in vitro clonogenic survival assays with concurrent radiation and Razoxane to distinguish radiosensitizing effects from systemic toxicity .

Q. What methodological considerations are critical when designing sequential clinical trials to evaluate Razoxane’s radiosensitizing potential?

- Sequential monitoring : Implement group-sequential designs with log-rank tests after predefined intervals (e.g., every 12 deaths) to detect early survival trends and adjust termination rules .

- Hazard ratio (HR) estimation : Use Whitehead’s adjusted analysis for trials stopped early, reporting HR with 95% confidence intervals to avoid inflated type I error .

Q. How can researchers differentiate between Razoxane’s direct cytotoxic effects and its cardioprotective mechanisms in combination therapies?

- Compartmentalized models : Treat cancer cells and cardiomyocytes separately with Razoxane and doxorubicin, measuring apoptosis (Annexin V/PI) in cancer cells vs. ROS (DCFH-DA assay) in cardiomyocytes .

- Biomarker profiling : Compare plasma levels of cardiac troponins (cTnI) and lactate dehydrogenase (LDH) in animal models to isolate cardioprotection from tumor response .

Methodological Best Practices

Q. What experimental protocols ensure reproducibility in this compound research?

- Standardized dosing : Administer 125 mg orally twice daily in preclinical models, aligning with clinical trial protocols to maintain translational relevance .

- Blinded endpoint assessment : Use independent radiologists/pathologists for tumor response evaluation to reduce bias in survival studies .

Q. How should researchers optimize combinatorial regimens of Razoxane with other cytoprotective agents?

- Pharmacodynamic overlap analysis : Screen for interactions using isobologram methods to identify synergistic/additive effects without overlapping toxicity (e.g., myelosuppression) .

- Temporal sequencing : Test pre-treatment vs. concurrent administration schedules in in vivo models to maximize cardioprotection while preserving antitumor efficacy .

Data Interpretation and Reporting

Q. What statistical approaches resolve discrepancies in Razoxane’s efficacy across heterogeneous patient cohorts?

- Multivariate Cox regression : Adjust for covariates like performance status and prior therapies to isolate treatment effects .

- Meta-analysis : Pool data from independent trials (e.g., Bakowski et al., Belloni et al.) to identify subgroup-specific benefits using random-effects models .

Q. How can researchers reconcile preclinical anti-metastatic data with limited clinical translation of Razoxane?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.